N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Description
N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H18FN3O3S and its molecular weight is 411.45. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical Analysis and Antiviral Potency
Quantum Chemical Insight : This compound has been synthesized and characterized using spectroscopic methods like FT-IR and FT-Raman. Quantum chemical calculations including natural bond orbital (NBO) analysis have been conducted. These studies provide insights into the molecular structure, hydrogen-bonded interactions, and vibrational assignments of the molecule (Mary et al., 2020).
Antiviral Potency Against COVID-19 : The antiviral potency of this compound has been investigated through molecular docking studies against SARS-CoV-2 protein. The binding energy observed suggests potential interactions with the SARS-CoV-2 protease, indicating its utility in antiviral research (Mary et al., 2020).
Crystallographic Investigations
Crystal Structures Analysis : The crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been studied. These studies reveal information about the conformation and intramolecular interactions within these molecules, which are crucial for understanding their chemical behavior and potential applications (Subasri et al., 2016).
Molecular Conformation Studies : Further crystallographic studies of similar compounds have provided insights into their molecular conformations. Such information is valuable for the design and development of new drugs and materials (Subasri et al., 2017).
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-2-11-25-20(27)19-18(13-7-3-6-10-16(13)28-19)24-21(25)29-12-17(26)23-15-9-5-4-8-14(15)22/h3-10H,2,11-12H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZUMJQZRKUADU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.